(2E)-2-(4-chlorobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile
描述
属性
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(5-nitro-2-pyridin-2-ylsulfanylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O4S2/c21-15-4-7-17(8-5-15)30(27,28)18(13-22)12-14-11-16(24(25)26)6-9-19(14)29-20-3-1-2-10-23-20/h1-12H/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLZMKOHJYNQJE-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (2E)-2-(4-chlorobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile, often referred to in scientific literature by its IUPAC name or its CAS number (1025259-60-2), has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A prop-2-en nitrile backbone.
- A 4-chlorobenzenesulfonyl group.
- A 5-nitro substituent on a pyridinyl sulfanyl phenyl moiety.
This unique combination of functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including anti-inflammatory and anticancer properties. The following sections detail specific findings related to its biological effects.
Anti-inflammatory Activity
A study evaluated the compound's ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in RAW264.7 macrophages. The results demonstrated a dose-dependent inhibition of NO production, indicating potential as an anti-inflammatory agent. The mechanism appears to involve modulation of pro-inflammatory cytokine release and suppression of the NF-kB signaling pathway .
Anticancer Properties
Preliminary investigations have identified the compound as a potential anticancer agent. It was found to induce apoptosis in various cancer cell lines, including breast and colorectal cancer cells. The proposed mechanism involves the activation of caspase pathways and the disruption of mitochondrial membrane potential, leading to cell death .
Case Studies
-
Case Study 1: Inhibition of Tumor Growth
- A recent study investigated the effects of the compound on tumor growth in xenograft models. It was administered at varying doses, resulting in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis and reduced angiogenesis within treated tumors .
-
Case Study 2: Mechanistic Insights into Anti-inflammatory Action
- Another study focused on elucidating the molecular mechanisms underlying its anti-inflammatory effects. The compound was shown to downregulate the expression of iNOS and COX-2, critical enzymes involved in inflammatory processes. This suggests that it may serve as a valuable lead for developing new anti-inflammatory drugs .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Mechanism of Action |
|---|---|---|
| Anti-inflammatory | Inhibition of NO production | Modulation of NF-kB signaling |
| Anticancer | Induction of apoptosis | Activation of caspase pathways |
| Reduction of tumor size in vivo | Disruption of mitochondrial function |
Table 2: Case Study Findings
| Study | Model Used | Key Findings |
|---|---|---|
| Inhibition of Tumor Growth | Xenograft models | Significant tumor size reduction |
| Mechanistic Insights | RAW264.7 macrophages | Downregulation of iNOS and COX-2 |
相似化合物的比较
Structural and Configurational Differences
(a) (2Z)-3-(4-(Diphenylamino)Phenyl)-2-(Pyridin-3-yl)Prop-2-Ene nitrile (Compound I, )
- Configuration : (2Z) vs. (2E) in the target compound.
- Substituents: Diphenylamino (electron-donating) vs. nitro and sulfonyl (EWGs).
- Effects : The Z-configuration in Compound I allows for distinct molecular packing with anti/syn conformers due to solvent interactions. In contrast, the E-configuration in the target compound likely enforces rigidity, reducing conformational flexibility .
(b) 2-((4-Bromophenyl)Sulfonyl)-3-[4-(5-Chloro-2-Methylphenyl)Piperazinyl]Prop-2-Ene nitrile ()
- Substituents : Bromobenzenesulfonyl and piperazinyl vs. chlorobenzenesulfonyl and pyridin-2-ylsulfanyl.
- Effects : The bromo group increases molecular weight and polarizability compared to chloro. The piperazinyl group (basic nitrogen) may enhance solubility in acidic conditions, whereas the pyridin-2-ylsulfanyl group introduces sulfur-mediated interactions (e.g., hydrogen bonding or π-stacking) .
(c) (2E)-3-(3-Chloro-5-{4-Chloro-2-[2-(2,4-Dioxo-3,4-Dihydropyrimidin-1(2H)-yl)Ethoxy]Phenoxy}Phenyl)Prop-2-Ene nitrile ()
- Substituents : Dihydropyrimidinyl ether vs. nitro and pyridin-2-ylsulfanyl.
Electronic and Photophysical Properties
- The target compound’s EWGs lower the LUMO energy compared to diphenylamino derivatives, enhancing electron-accepting capacity. This could facilitate charge-transfer interactions in materials applications .
Crystallography and Molecular Packing
- Target Compound : Predicted to exhibit π-π stacking between the pyridinyl and nitro-substituted phenyl rings. The sulfonyl group may engage in hydrogen bonding with solvent or adjacent molecules.
- Compound I (): Forms anti/syn conformers due to solvent interactions, with strong π-π interactions between diphenylamino groups.
- Compound in : The bromobenzenesulfonyl group may dominate packing via halogen bonding, whereas the pyridin-2-ylsulfanyl group in the target compound could promote sulfur-π interactions .
常见问题
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound can be synthesized via a multi-step approach:
- Step 1 : Sulfonation of the phenyl ring using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Step 2 : Introduction of the pyridin-2-ylsulfanyl group via nucleophilic aromatic substitution (SNAr) with 2-mercaptopyridine under microwave-assisted heating (~120°C, 2–4 hours).
- Step 3 : Formation of the α,β-unsaturated nitrile via Knoevenagel condensation, using malononitrile and a catalytic amount of ammonium acetate in ethanol . Optimization Tips: Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF for SNAr) and temperature to minimize side products like over-sulfonation or isomerization.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Essential techniques include:
- FT-IR : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and sulfonyl (S=O stretch ~1350–1150 cm⁻¹) groups.
- NMR :
-
¹H NMR: Look for vinyl proton coupling (J ≈ 12–16 Hz for trans configuration).
-
¹³C NMR: Nitrile carbon (~115–120 ppm) and sulfonyl-attached carbons.
- XRD : Resolve stereochemistry and crystal packing; use SHELXL or OLEX2 for refinement .
Table 1: Key Spectral Signatures
Functional Group FT-IR (cm⁻¹) ¹H NMR (δ, ppm) C≡N ~2200 - S=O ~1350–1150 - Vinyl protons - 6.8–7.5 (d, J=14 Hz) - XRD : Resolve stereochemistry and crystal packing; use SHELXL or OLEX2 for refinement .
Q. How can the E/Z isomerism of the α,β-unsaturated nitrile be confirmed experimentally?
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Design antimicrobial screens using:
- Bacterial strains : E. coli (Gram-negative), S. aureus (Gram-positive).
- Fungal strains : C. albicans.
- Protocol : Disk diffusion assay (10–100 µg/mL compound in DMSO); measure inhibition zones after 24–48 hours .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the nitro group in electrophilic substitution reactions?
- Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate electron density maps. The nitro group’s meta-directing effects can be visualized via electrostatic potential surfaces.
- Isotopic Labeling : Introduce ¹⁵N in the nitro group to track regioselectivity in subsequent reactions (e.g., reduction to amine) .
Q. What strategies resolve contradictions between XRD and NMR data in structural assignments?
- Case Example : If XRD indicates planar geometry but NMR suggests hindered rotation, check for dynamic effects (VT-NMR) or solvent-induced crystal packing.
- Multi-Method Validation : Cross-validate with Raman spectroscopy (C≡N stretch) and Hirshfeld surface analysis (intermolecular interactions) .
Q. How can hydrogen-bonding networks in the crystal lattice be analyzed to predict solubility?
Q. What computational parameters optimize DFT studies for vibrational and electronic properties?
- Basis Set : 6-311++G(d,p) for nitrile and sulfonyl groups.
- Functional : CAM-B3LYP for charge-transfer transitions (UV-Vis).
- Vibrational Scaling : Apply 0.961–0.978 scaling factors to match experimental IR . Table 2: DFT Parameters
| Property | Method | Basis Set |
|---|---|---|
| Geometry | B3LYP | 6-311+G(d,p) |
| Vibrational Modes | CAM-B3LYP | 6-311++G(d,p) |
Methodological Notes
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